molecular formula C23H22N2O B1683574 3-(4-Methylphenyl)-2-(1-phenylethyl)-1,2-dihydroquinazolin-4-one

3-(4-Methylphenyl)-2-(1-phenylethyl)-1,2-dihydroquinazolin-4-one

Cat. No.: B1683574
M. Wt: 342.4 g/mol
InChI Key: QZAOSZVJAXUJFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VU0092145 is a synthetic organic compound known for its role as a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4) . This compound has garnered significant interest in the field of pharmacology due to its potential therapeutic applications in neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VU0092145 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the quinazolinone core and subsequent functionalization to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

While specific industrial production methods for VU0092145 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization or chromatography to obtain the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

VU0092145 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents onto the quinazolinone core .

Scientific Research Applications

Mechanism of Action

VU0092145 exerts its effects by binding to the allosteric site of the metabotropic glutamate receptor subtype 4 (mGluR4). This binding enhances the receptor’s response to its natural ligand, glutamate, leading to increased activation of downstream signaling pathways. The molecular targets involved include various intracellular proteins and enzymes that mediate the receptor’s effects on neuronal activity and neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of VU0092145

VU0092145 stands out due to its high potency and selectivity for mGluR4. Its unique chemical structure allows for specific interactions with the receptor, making it a valuable tool for studying the receptor’s function and potential therapeutic applications .

Properties

Molecular Formula

C23H22N2O

Molecular Weight

342.4 g/mol

IUPAC Name

3-(4-methylphenyl)-2-(1-phenylethyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C23H22N2O/c1-16-12-14-19(15-13-16)25-22(17(2)18-8-4-3-5-9-18)24-21-11-7-6-10-20(21)23(25)26/h3-15,17,22,24H,1-2H3

InChI Key

QZAOSZVJAXUJFE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C(C)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C(C)C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VU0092145, VU 0092145, VU-0092145

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Methylphenyl)-2-(1-phenylethyl)-1,2-dihydroquinazolin-4-one
Reactant of Route 2
Reactant of Route 2
3-(4-Methylphenyl)-2-(1-phenylethyl)-1,2-dihydroquinazolin-4-one
Reactant of Route 3
3-(4-Methylphenyl)-2-(1-phenylethyl)-1,2-dihydroquinazolin-4-one
Reactant of Route 4
3-(4-Methylphenyl)-2-(1-phenylethyl)-1,2-dihydroquinazolin-4-one
Reactant of Route 5
3-(4-Methylphenyl)-2-(1-phenylethyl)-1,2-dihydroquinazolin-4-one
Reactant of Route 6
3-(4-Methylphenyl)-2-(1-phenylethyl)-1,2-dihydroquinazolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.